phaseolin, bean
Description
Significance of Phaseolin (B10852554) as a Major Plant Seed Storage Protein
Phaseolin is a major seed storage protein in the common bean, accounting for approximately 50% of the total protein in the seeds ontosight.aiontosight.ai. It is classified as a 7S globulin, a type of protein characterized by its sedimentation coefficient and globular structure ontosight.ai. This protein is synthesized in the endoplasmic reticulum of seed cells and subsequently transported to protein storage vacuoles, where it accumulates ontosight.ai.
The primary biological function of phaseolin is to serve as a nutrient reserve for the developing seedling during germination ontosight.aiscielo.br. It provides essential amino acids necessary for the growth and establishment of the young plant ontosight.ai. Phaseolin is a trimeric protein composed of multiple subunits, typically three major subunits designated α, β, and γ, with molecular weights ranging from 43 to 53 kDa ontosight.aiontosight.ai. The composition of these subunits can exhibit variation among different cultivars of Phaseolus vulgaris, contributing to the diversity of phaseolin types ontosight.ai. Phaseolin is also noted as a glycoprotein (B1211001) ontosight.ai.
Studies have investigated the structural and functional properties of phaseolin. For instance, research using Raman spectroscopy indicated that β-sheets and random coils are the predominant secondary structures in phaseolin nih.gov. Investigations into the glycation of phaseolin with glucose have shown that this process can influence its physicochemical and conformational properties, impacting aspects like emulsifying properties acs.org. The conformational stability of phaseolin is influenced by hydrophobic and electrostatic interactions, as well as hydrogen bonding nih.gov.
Phaseolin as a Model System in Plant Molecular Biology Research
Due to its abundance, relatively well-characterized nature, and the ease of studying its gene expression, phaseolin has been extensively utilized as a model system in plant molecular biology research ontosight.aiontosight.aitandfonline.com. Studies on phaseolin have provided significant insights into various aspects of plant protein synthesis, gene expression, and regulation ontosight.airesearchgate.net.
The phaseolin gene was among the first plant genes to be isolated and one of the first developmentally regulated plant genes to be successfully expressed in a heterologous plant species through Agrobacterium-mediated transformation researchgate.net. This made it a valuable tool for studying gene expression and regulation during seed development ontosight.ai. Molecular studies have focused on understanding the genetic basis of phaseolin diversity and its potential applications in genetic engineering ontosight.ai. For example, the cloning of phaseolin genes has facilitated research into gene expression and its regulation in beans ontosight.ai.
Phaseolin has also been used as a model to study the mechanisms of seed protein gene expression and the regulation of gene expression during seed development ontosight.ai. Research has explored the synthesis, trafficking, and structural maturation of phaseolin within the secretory pathway of higher plants tandfonline.com. It has also served as a tool to investigate molecular interactions between chaperones and newly-synthesized secretory proteins in plant cells tandfonline.com. The stringent, tissue-specific expression of the phaseolin gene, being turned off during vegetative stages and robustly expressed during embryogenesis, makes it an ideal system for studying tissue-specific gene expression and the underlying gene networks and regulatory mechanisms nih.gov.
Studies have also examined the nucleotide sequence diversity of phaseolin genes within Phaseolus vulgaris, revealing different subtypes like alpha and beta phaseolin, which differ in the presence of a 27-bp repeat researchgate.net. This genetic diversity is also linked to different phaseolin types (e.g., T-type, S-type, N-type) observed in various bean genotypes, and research has explored the relationship between phaseolin type and valuable breeding traits researchgate.net.
The use of phaseolin as a model system has contributed to a deeper understanding of seed storage protein biology and has implications for efforts to improve the nutritional quality of beans through genetic approaches researchgate.netscirp.org.
Properties
CAS No. |
104042-75-3 |
|---|---|
Molecular Formula |
C14H19NO4 |
Synonyms |
phaseolin, bean |
Origin of Product |
United States |
Molecular Genetics and Evolution of Phaseolin
Phaseolin (B10852554) Gene Family Structure and Organization
Phaseolin is encoded by a small, homologous multigene family in Phaseolus vulgaris researchgate.netpnas.orgucdavis.edu. Estimates of the gene family size range from approximately 6 to 10 co-dominant, interrupted genes per haploid genome csic.espnas.orgucdavis.eduuwo.ca.
Nucleotide sequencing of phaseolin genomic and cDNA clones has revealed that the phaseolin gene family is subdivided into two distinct types or subfamilies: alpha () and beta () csic.esucdavis.eduuwo.ca. These subfamilies exhibit high homology, consistent with a shared ancestry ucdavis.edu. A key difference in their coding regions is the presence of two direct repeats (15 bp and 27 bp) in the subfamily genes, which are absent in the subfamily genes ucdavis.eduuwo.ca. The genes encode polypeptides with approximately fourteen additional amino acids compared to the genes uwo.ca. Despite these differences, the and phaseolin genes show around 98% sequence identity uwo.ca.
The phaseolin genes are organized in a single, tightly linked cluster on chromosome 7 in Phaseolus vulgaris csic.espnas.orgucdavis.eduuwo.ca. This complex locus, denoted as Phs, contains multiple genes in tandem researchgate.netucdavis.edu. Pulsed-field gel electrophoresis analysis has indicated that the maximum size of the Phs locus is approximately 190 kb, suggesting that all phaseolin genes are contained within this region ucdavis.edu. While the genes are tightly linked genetically, physical mapping suggests they can be separated by at least 13-20 kilobases ucdavis.edu.
Phaseolin genes are interrupted genes, typically containing five introns and six exons csic.esuwo.canih.govresearchgate.net. The complete nucleotide sequence of a -phaseolin gene revealed a structure with 80 bp of 5' untranslated DNA, 1,263 bp of protein-encoding DNA interrupted by five introns totaling 515 bp, and 135 bp of 3' untranslated DNA nih.gov. The sizes of the introns (intervening sequences, IVS) have been determined as IVS1 (72 bp), IVS2 (88 bp), IVS3 (124 bp), IVS4 (128 bp), and IVS5 (103 bp) nih.gov. Exon-intron boundaries are conserved between phaseolin and conglycinin DNA sequences researchgate.netembopress.org.
Chromosomal Localization and Gene Clustering
Transcriptional Regulation of Phaseolin Genes
Phaseolin gene expression is primarily regulated at the transcriptional level and is highly specific to developing seeds, particularly the cotyledons, being largely silent in vegetative tissues lsu.edudoi.orgnih.gov. This stringent spatial and temporal regulation is mediated by the interaction of cis-regulatory elements in the promoter region with trans-acting factors.
The promoter region of phaseolin genes contains several key cis-regulatory elements that are crucial for their seed-specific expression. Studies, particularly on the -phaseolin promoter, have characterized these elements through mutagenesis and footprinting analyses lsu.edunih.govresearchgate.netresearchgate.net. Important cis-elements identified include:
G-box (CACGTG): This motif is a major positive cis-element and appears to be a functional abscisic acid (ABA) responsive element lsu.edunih.govresearchgate.net. Mutation of the G-box significantly reduces promoter activity lsu.eduresearchgate.net.
CCAAAT box: This element also mediates high levels of expression in embryos researchgate.net.
E-box (CACCTG): Similar to the CCAAAT box, the E-box contributes to high expression levels in embryos lsu.eduresearchgate.net. It may function as a coupling element researchgate.net.
RY elements (CATGC/TA): Multiple RY elements are present in the phaseolin promoter and are involved in seed-specific expression researchgate.netoup.comoup.com. These elements can have both positive and negative regulatory roles depending on their position within the promoter and the specific tissue within the embryo (e.g., cotyledon, hypocotyl, radicle) nih.govresearchgate.net.
Vicilin box (GCCACCTCAA): This element has been identified as a strong negative regulatory element nih.govresearchgate.net.
CACA element: This element has been shown to have dual positive and negative regulatory roles researchgate.net.
Dimethyl sulphate in vivo footprinting analyses have revealed that over 20 cis-elements within the proximal 295 bp of the -phaseolin promoter are protected by factor binding in seed tissues, whereas none are bound in leaves, highlighting the tissue-specific nature of factor binding nih.govresearchgate.net.
An interactive table summarizing some key cis-regulatory elements and their described roles in phaseolin gene expression is provided below:
| Cis-Regulatory Element | Consensus Sequence | Role in Phaseolin Expression | Location (Example: -phaseolin) | Source(s) |
| G-box | CACGTG | Major positive element, mediates high expression, functional ABA responsive element. | e.g., -248 to -243, proximal promoter | lsu.edunih.govresearchgate.netfrontiersin.org |
| CCAAAT box | CCAAAT | Mediates high expression in embryos. | e.g., -74 | nih.govnih.govresearchgate.netsazu.si |
| E-box | CACCTG | Mediates high expression in embryos, potential coupling element. | e.g., -163 to -158 | lsu.edunih.govresearchgate.netfrontiersin.org |
| RY elements | CATGC/TA | Involved in seed-specific expression, can be positive or negative depending on position/tissue. | Multiple sites, e.g., -70 to -64, -277 to -271 | nih.govresearchgate.netresearchgate.netoup.comoup.com |
| Vicilin box | GCCACCTCAA | Strong negative regulatory element. | Not specified in detail in sources | nih.govresearchgate.netresearchgate.net |
| CACA element | CACA | Dual positive and negative regulatory roles. | Not specified in detail in sources | nih.govresearchgate.netresearchgate.net |
Transcriptional regulation of phaseolin genes involves the interaction of cis-elements with various trans-acting factors. A key trans-acting factor identified is PvALF (Phaseolus vulgaris ABI3-LIKE FACTOR), which is orthologous to the ABI3 protein in Arabidopsis and VP1 in maize oup.comnih.gov. PvALF is an embryo-specific acidic transcriptional activator that positively regulates phaseolin promoters, often acting through the RY elements oup.comoup.comnih.govfrontiersin.orgdntb.gov.uanih.gov.
Activation of the -phaseolin gene promoter is described as a two-step process involving PvALF-dependent potentiation followed by abscisic acid-mediated activation frontiersin.orgnih.govpnas.org. PvALF binding to the promoter, particularly at RY repeat motifs, is required for -phaseolin expression frontiersin.org. This process is associated with chromatin modifications, including nucleosomal displacement over the TATA boxes in the promoter region, which are typically covered by a nucleosome in vegetative tissues where the gene is silenced oup.comfrontiersin.orgpnas.org.
Other trans-acting factors also play a role. For instance, ROM2, a bZIP transcription factor, binds specifically to the phaseolin G-box in vitro and has been shown to repress the phaseolin promoter in vivo, suggesting a role in the down-regulation of phaseolin expression during seed desiccation doi.orgoup.com.
Phytohormonal Control of Phaseolin Gene Transcription (e.g., Abscisic Acid)
Abscisic acid (ABA) plays a crucial role in regulating phaseolin gene expression, particularly during seed development nih.govnih.govpnas.orgbioone.orgnih.gov. ABA is a phytohormone involved in various physiological processes, including seed maturation, dormancy, germination, and responses to environmental stresses like desiccation nih.govnih.govbioone.orgnih.govoup.com. During seed development, ABA levels increase, coinciding with the rapid synthesis of phaseolin nih.govpnas.org.
Studies have shown that phaseolin gene expression can be induced by exogenous application of ABA in developing embryos nih.govpnas.org. This induction is developmentally regulated, with the responsiveness to ABA declining as the seed matures nih.gov. The effect of ABA on phaseolin gene expression can also be modulated by external factors such as sucrose (B13894) and Ca2+ ions nih.gov.
Transcriptional activation of the phaseolin gene involves complex interactions between cis-regulatory elements in the promoter region and trans-acting factors nih.govpnas.orgnih.govresearchgate.netfrontiersin.org. A B3 transcription factor, PvALF (Phaseolus vulgaris ABI3-like factor), is intrinsically involved in this process nih.govresearchgate.net. PvALF is thought to facilitate chromatin modification, which is a necessary step before ABA-mediated gene activation can occur nih.govpnas.orgresearchgate.net. In vegetative tissues, the phaseolin gene promoter is typically silenced, partly due to the positioning of nucleosomes that restrict access to transcription machinery pnas.orgresearchgate.net. During embryogenesis, this chromatin structure is remodeled, allowing for transcriptional activation nih.govpnas.orgresearchgate.net. The G-box cis-element within the phaseolin promoter appears to function as a responsive element to ABA researchgate.net.
Analysis of Spatial and Temporal Expression Patterns During Plant Development
The expression of phaseolin genes is characterized by stringent spatial and temporal regulation, being highly expressed during embryogenesis, specifically in developing cotyledons, and largely silent in vegetative tissues csic.esoup.comresearchgate.netnih.gov. This seed-specific expression pattern has been observed not only in common bean but also in transgenic tobacco and Arabidopsis plants containing the phaseolin promoter researchgate.netnih.gov.
Studies using in vivo footprinting analysis have revealed that numerous cis-elements within the phaseolin promoter are protected by factor binding in seed tissues but not in leaves, indicating differential protein binding that contributes to the spatial regulation of expression researchgate.net. The complex expression profile is thought to result from the cumulative effect of several module-specific factor-DNA interactions occurring in different parts of the embryo, such as the cotyledon, hypocotyl, and radicle researchgate.netresearchgate.net.
Specific cis-elements have been identified that contribute to the spatial and temporal control of phaseolin expression. For instance, upstream activating sequences (UAS) have been shown to be sufficient for seed-specific expression nih.gov. Mutagenesis studies of different cis-elements, such as the G-box, CCAAAT box, E-box, and RY elements, have demonstrated their importance in mediating high levels of expression in embryos researchgate.net. The G-box, in particular, shows a strong effect on seed-specific expression researchgate.net. The RY elements have been implicated in expression in specific embryonic tissues, with some contributing to expression in cotyledons and others influencing expression or repression in the hypocotyl and radicle researchgate.net.
Phaseolin protein accumulates rapidly in the cotyledons of developing seeds until germination, at which point it is broken down by proteolytic enzymes csic.es. The earliest detectable phaseolin expression during embryogenesis has been identified at the heart stage nih.gov.
Genetic Diversity and Population Structure Analysis
Phaseolin has been extensively used as a molecular marker to study genetic diversity, population structure, and evolutionary relationships in common bean (Phaseolus vulgaris) researchgate.netucdavis.edufrontiersin.orggjournals.orgbibliotekanauki.pljmbfs.org. Its utility stems from its functional and structural properties, as well as the polymorphism observed in its electrophoretic patterns frontiersin.orggjournals.orgbibliotekanauki.pl.
Electrophoretic Phaseolin Types and Allelic Variation (e.g., S, T, C, H, A, J, I, M, B patterns)
Electrophoretic analysis, particularly using one-dimensional sodium dodecyl sulfate (B86663) polyacrylamide gel electrophoresis (SDS-PAGE) and two-dimensional isoelectric focusing SDS-PAGE (IEF-SDS-PAGE), has revealed distinct banding patterns of phaseolin, which are referred to as phaseolin types researchgate.netresearchgate.netucdavis.eduucdavis.edu. Early studies identified three predominant types among cultivated beans: S (Sanilac), T (Tendergreen), and C (Contender) researchgate.netucdavis.edu. Further analysis of wild and cultivated accessions has led to the identification of numerous other phaseolin types, including H, A, J, I, M (M1-M6), and B researchgate.netucdavis.eduucdavis.edunih.govscispace.com.
These different phaseolin patterns are due to allelic variation at the phaseolin gene loci ucdavis.eduucdavis.edunih.gov. Genetic studies have shown that the genes encoding the polypeptides for each phaseolin pattern are tightly linked and inherited as a single Mendelian unit with codominant alleles ucdavis.eduucdavis.edunih.gov.
The different phaseolin types are characterized by variations in the number and apparent molecular weights of the constituent polypeptides researchgate.netresearchgate.net. For example, the T, S, and C patterns were initially reported to contain 5, 8, and 8 polypeptides, respectively, with molecular weights between 45 and 51 kDa researchgate.net. Two-dimensional electrophoresis provides a more detailed view of the polypeptide composition of each phaseolin type researchgate.net.
Association with Ecogeographic Gene Pools (Mesoamerican and Andean)
A strong association exists between specific phaseolin types and the two major ecogeographic gene pools of common bean: Mesoamerican and Andean ucdavis.edufrontiersin.orggjournals.orgbibliotekanauki.plscispace.comembrapa.brmdpi.compnas.orgmdpi.complos.orgresearchgate.netnih.gov. This association is a key indicator of the independent domestication events that occurred in these two regions mdpi.compnas.orgmdpi.comnih.gov.
The S phaseolin type is predominantly found in common beans originating from the Mesoamerican gene pool, which extends from Mexico to Panama ucdavis.edufrontiersin.orgscispace.comembrapa.brmdpi.commdpi.com. In contrast, the Andean gene pool, covering the region from Colombia to Argentina, is primarily associated with the T, C, and H phaseolin types ucdavis.edufrontiersin.orgscispace.comembrapa.brmdpi.commdpi.comresearchgate.net. Other types like A, J, I, and M have also been identified, with some, like the I type, potentially representing ancestral forms or being associated with specific geographic areas such as northern Peru/Ecuador ucdavis.eduscispace.compnas.orgnih.gov.
While the S type is characteristic of Mesoamerican beans and T/C/H types are characteristic of Andean beans, studies have also found instances of other types within these gene pools and evidence of hybridization between the two gene pools, particularly in regions where they overlap or where beans have been introduced frontiersin.orgscispace.complos.orgnih.gov. For example, the B type has been observed in Colombian wild and cultivated accessions ucdavis.eduucdavis.eduembrapa.br.
The distribution of phaseolin types in cultivated beans generally mirrors that of the wild forms in their respective regions of origin ucdavis.eduscispace.com. However, domestication appears to have led to a reduction in phaseolin diversity, particularly in Mesoamerica ucdavis.edu.
Table 1 summarizes the association between major phaseolin types and common bean gene pools.
| Phaseolin Type | Associated Gene Pool | Geographic Distribution (Primary) |
| S | Mesoamerican | Mexico to Panama |
| T | Andean | Southern Andes (Peru, Argentina) |
| C | Andean | Andean region |
| H | Andean | Andean region |
| B | Mesoamerican (also found in Colombia) | Mesoamerica, Colombia |
| I | Potentially Ancestral/Andean (Northern Peru/Ecuador) | Northern Peru/Ecuador |
| A, J, M | Andean/Mesoamerican (less frequent) | Various, including Mesoamerica (M types) and Andes |
Phaseolin as a Molecular Marker for Genetic Differentiation and Evolutionary Studies
Phaseolin's polymorphism and its clear association with the Mesoamerican and Andean gene pools have made it a valuable molecular marker for studying genetic diversity, population structure, and the evolutionary history of common bean researchgate.netucdavis.edufrontiersin.orggjournals.orgbibliotekanauki.pljmbfs.orgpnas.orgcgiar.org.
Electrophoretic analysis of phaseolin has been instrumental in assessing the extent of genetic variation and differentiation between common bean populations and races ucdavis.edubibliotekanauki.pl. It has provided evidence supporting the hypothesis of multiple independent domestication events in Mesoamerica and the Andes ucdavis.edumdpi.compnas.orgmdpi.comnih.gov.
Studies using phaseolin as a marker have helped to trace the dissemination pathways of common bean from its centers of origin to other parts of the world, including Europe and Africa ucdavis.edubibliotekanauki.plresearchgate.net. The prevalence of certain phaseolin types in introduced populations can indicate their likely origin from either the Mesoamerican or Andean gene pool gjournals.orgembrapa.brplos.orgresearchgate.net.
While phaseolin has been a powerful tool for understanding broad patterns of diversity and domestication, its relatively limited polymorphism compared to DNA-based markers means it may not be as effective in discriminating between closely related landraces researchgate.net. However, it remains a useful marker, often used in conjunction with other molecular markers like SSRs and SNPs, for a more comprehensive analysis of common bean genetic diversity and structure frontiersin.orgjmbfs.orgmdpi.complos.orgnih.gov.
Phylogenetic Analysis Based on Phaseolin Gene Sequences
Phylogenetic analysis using phaseolin gene sequences has provided further insights into the evolutionary relationships within Phaseolus vulgaris and between Phaseolus species pnas.orgfrontiersin.org. Sequence data can offer more precise information on genetic diversity compared to protein electrophoresis alone scispace.com.
Studies analyzing the sequences of phaseolin genes have supported the differentiation of common bean into the Mesoamerican and Andean gene pools pnas.org. Some research, based on the sequence of a portion of the phaseolin gene, suggested that the Inca (I) phaseolin sequence found in accessions from northern Peru and Ecuador might be ancestral to other phaseolin types in the major gene pools, potentially indicating this region as a center of origin pnas.orgfrontiersin.org. However, more recent studies using other molecular markers and genomic analysis have provided strong evidence supporting a Mesoamerican origin for the common bean, with subsequent dispersal and independent domestication in the Andes pnas.orgnih.gov.
Phylogenetic analyses often place accessions with the I phaseolin type closer to the Mesoamerican gene pool in certain analyses, although they form a distinct group nih.gov. The lack of tandem repeats in the I type phaseolin has been interpreted as supporting its ancestral state nih.gov.
Sequence analysis of phaseolin genes contributes to understanding the genetic divergence between populations and the evolutionary history of domestication and dispersal in common bean nih.govpnas.org.
Biosynthesis, Intracellular Trafficking, and Post Translational Modification of Phaseolin
Intracellular Synthesis and Translocation
The synthesis of phaseolin (B10852554) begins in the cytoplasm and is closely coupled with its entry into the endoplasmic reticulum.
Polysome Association with the Rough Endoplasmic Reticulum
Phaseolin is synthesized on polysomes that are tightly bound to the membrane of the rough endoplasmic reticulum (ER) in the developing cotyledons of common beans. scirp.orgcsic.esresearchgate.net Nuclear-encoded mRNAs for phaseolin are translated by these membrane-bound polysomes. csic.esresearchgate.net This association with the rough ER is a critical initial step, directing the nascent polypeptide chains towards the secretory pathway. csic.esresearchgate.netannualreviews.org
Co-translational Signal Peptide Cleavage
As the phaseolin polypeptide chain is being synthesized on the rough ER-bound polysomes, it is translocated across the ER membrane into the ER lumen. csic.esresearchgate.net This translocation is initiated by a signal peptide, typically located at the N-terminus of the precursor polypeptide. csic.esresearchgate.net The signal peptide of phaseolin is approximately 24 amino acids in length. csic.esresearchgate.net Co-translational cleavage of this signal peptide occurs as the polypeptide enters the ER lumen. scirp.orgcsic.esannualreviews.orgnih.govresearchgate.netcnr.it This cleavage is a conserved processing step for proteins entering the secretory pathway. nih.gov While the signal peptide is generally efficiently processed, studies suggest that the cleavage process might be somewhat random, potentially resulting in phaseolin polypeptides having multiple different N-termini. researchgate.net
Protein Folding, Assembly, and Quality Control
Once inside the ER lumen, the phaseolin polypeptide undergoes folding, assembly into higher-order structures, and is subjected to quality control mechanisms.
Trimer and Dodecameric Formation and Assembly Mechanisms
Following translocation and signal peptide cleavage, phaseolin polypeptides fold and assemble. Phaseolin is known to assemble post-translationally into trimeric protomers within the ER lumen. csic.esresearchgate.net These trimers are held together primarily by hydrophobic interactions, particularly involving two alpha-helical clusters within the polypeptide chains. researchgate.netnih.gov One of these clusters is located near the center of the linear sequence, and the other is near the C-terminus. nih.gov A domain located close to the C-terminus, containing three potential BiP binding sites, has been shown to effectively promote association with the chaperone BiP and is involved in trimer assembly. nih.govnih.gov The internal region of monomer contact is also necessary for assembly in vivo and contains a potential BiP binding site. nih.govnih.gov The rate of trimer assembly can be influenced by the number of N-linked oligosaccharide chains and the trimming of terminal glucose residues from the glycan. scirp.org Under certain conditions, such as acid pH, phaseolin trimers can further associate to form dodecameric structures. csic.esresearchgate.netuniprot.org
Role of Molecular Chaperones in Phaseolin Folding (e.g., BiP)
Molecular chaperones within the ER lumen play a crucial role in assisting the proper folding and assembly of newly synthesized proteins, including phaseolin. nih.govtandfonline.com The Binding protein (BiP), a member of the heat-shock 70 family of molecular chaperones, is a major ER-resident chaperone that transiently binds to newly synthesized polypeptides. scirp.orgnih.govoup.comresearchgate.net BiP is believed to enhance the efficiency of folding and assembly of secretory proteins by preventing unproductive aggregation of nascent polypeptides, particularly by binding to exposed hydrophobic regions. scirp.orgnih.govoup.comresearchgate.net BiP associates with phaseolin monomers and mediates proper folding and trimer assembly. scirp.org Studies have shown that newly synthesized monomers of phaseolin associate with BiP, and this interaction is abolished upon trimerization in the ER. nih.govnih.govtandfonline.comoup.com Overexpression of BiP has been shown to transiently sequester phaseolin polypeptides. nih.govnih.gov The association of BiP with phaseolin can begin co-translationally. nih.gov The carboxyl terminal region of phaseolin, particularly a domain containing three potential BiP binding sites, is a determinant for BiP binding. nih.govnih.gov
Endoplasmic Reticulum-Associated Protein Quality Control Mechanisms
The ER is equipped with protein quality control mechanisms to ensure that only properly folded and assembled proteins are transported to subsequent compartments of the secretory pathway. scirp.orgscirp.orgnih.govoup.comresearchgate.net This system prevents the accumulation of misfolded or unassembled proteins, which could be detrimental to the cell. scirp.orgscirp.orgnih.govoup.comresearchgate.net Proteins that fail to fold or assemble correctly are recognized by this quality control system. scirp.orgscirp.orgnih.govoup.comresearchgate.net Assembly-defective forms of phaseolin, for instance, remain located in the ER or a closely related compartment and are major ligands of the chaperone BiP. nih.govresearchgate.net These defective proteins are often targeted for degradation through pathways such as ER-associated degradation (ERAD). scirp.orgcore.ac.uk The ER protein quality control mechanism monitors the rate of folding, N-linked glycosylation, and the stability of trimer assembly. scirp.org Unfolded or misfolded proteins deemed unfit are degraded. scirp.org
Stability and Degradation of Assembly-Defective Phaseolin Forms
Proteins that fail to fold or assemble correctly within the ER are subject to quality control mechanisms. scirp.orgnih.gov Assembly-defective forms of phaseolin are retained in the ER, where they are associated with chaperones like BiP. nih.govresearchgate.netmdpi.com This retention prevents their transport along the secretory pathway. researchgate.net Studies in transgenic tobacco expressing assembly-defective phaseolin constructs have shown that these aberrant forms are slowly degraded. nih.govresearchgate.net The degradation of assembly-defective phaseolin appears to occur through processes related to ER quality control, and in some cases, may involve retrotranslocation into the cytosol and degradation by the proteasome, although the exact mechanisms in plants are still being elucidated. nih.govresearchgate.netmdpi.com The addition of ER-retention signals like KDEL to assembly-defective phaseolin does not necessarily increase its stability or prevent degradation by the ER quality control mechanism, suggesting the dominance of the quality control system over the retention signal for misfolded proteins. nih.gov
Post-Translational Modifications
Phaseolin undergoes several post-translational modifications that contribute to its final structure and function. csic.esucdavis.edu These modifications occur during or after translation and are crucial for its proper folding, trafficking, and accumulation. semanticscholar.org
N-glycosylation is a significant co-translational modification of phaseolin, occurring as the polypeptide enters the ER lumen. semanticscholar.orgrupress.org Phaseolin contains N-glycosylation sites, and can be glycosylated once or twice, leading to size heterogeneity in the mature protein. semanticscholar.orgscirp.org Wild-type phaseolin typically has two N-glycosylation sites. nih.gov Different glycoforms of phaseolin exist, with variations in the attached glycans. One glycoform may contain high-mannose glycans, such as Man7(GlcNAc)2 at Asn228 and Man9(GlcNAc)2 at Asn317. scirp.org Another glycoform can have a complex glycan like Xyl-Man3(GlcNAc)2 at Asn228 and no glycosylation at Asn317. scirp.org
Glycan modification continues as phaseolin moves through the Golgi complex. csic.esscilit.com In the Golgi, the N-glycans can be further processed, leading to the formation of complex-type glycans. scilit.commdpi.com During transport to or within the vacuole, terminal glucosamine (B1671600) residues attached to complex-type N-glycans of phaseolin can be removed by N-acetylglucosaminidase. researchgate.net Most vacuolar glycoproteins, including seed storage glycoproteins like phaseolin, are often found with modified N-glycans containing fucose and/or xylose residues but lacking terminal glucosamine. researchgate.net
Studies on transgenic tobacco expressing mutant phaseolin with modified glycosylation sites have shown that while targeting to protein bodies is not eliminated, decreased accumulation and stability of the full-length protein are observed, indicating a role for glycosylation in phaseolin stability. nih.gov
Phosphorylation is another post-translational modification observed in phaseolin. researchgate.netnih.gov It involves the addition of covalently bound phosphate (B84403) groups, typically to serine, threonine, and tyrosine residues, mediated by protein kinases. researchgate.netthermofisher.com Phosphorylated forms of the alpha and beta subunits of phaseolin have been identified in common bean seeds. researchgate.netnih.gov
Research suggests that phosphorylation-dependent regulation may play a role in the degradation of phaseolin, particularly during seed germination. researchgate.netnih.gov Temporal changes in the extent of phaseolin phosphorylation during the transition from dormant to germinating seeds indicate that phosphorylated isoforms have functional significance. researchgate.netnih.govresearcher.life The mobilization of phaseolin during germination is hypothesized to occur through the degradation of highly phosphorylated isoforms. researchgate.netnih.govresearcher.life This highlights the importance of phosphorylation in the regulation of phaseolin metabolism. researchgate.netnih.gov
Beyond N-glycosylation and phosphorylation, other co- and post-translational modifications contribute to the heterogeneity of phaseolin polypeptides. csic.esucdavis.edusemanticscholar.org One such modification is the cleavage of the signal peptide upon translocation of the nascent polypeptide into the ER lumen. csic.esucdavis.eduscispace.com While specific details on other extensive modifications are less documented in the provided sources, the collective impact of these processes, along with genetic variations, results in the observed diversity of phaseolin polypeptides. csic.esucdavis.edu
Phosphorylation Events and Their Functional Significance
Transport and Accumulation in Protein Storage Vacuoles
Phaseolin is transported from the ER, through the Golgi complex, to the protein storage vacuoles (PSVs) in common bean cotyledonary cells. nih.govcsic.esnih.gov This transport pathway is mediated by vesicles budding from the Golgi. nih.govoup.com In transgenic plants, phaseolin is also targeted to vacuoles in vegetative tissues. nih.govscilit.com
The vacuolar sorting of phaseolin is a saturable process and requires a specific sorting signal. nih.govoup.compnas.org This signal is located at the C-terminus of the phaseolin polypeptide, specifically a short peptide sequence. nih.govoup.com Deletion of the four C-terminal residues (Ala, Phe, Val, Tyr) in a mutated phaseolin construct resulted in its secretion from the cell instead of vacuolar sorting, even though it formed trimers efficiently. nih.govnih.gov This indicates that this C-terminal sequence is necessary for interaction with the saturable vacuolar sorting machinery. nih.gov
Membrane association and aggregation of phaseolin have been observed to occur before the protein reaches the trans-Golgi compartment, and these events require the presence of the vacuolar sorting signal, suggesting their relation to correct intracellular sorting. oup.com The early step of phaseolin traffic from the ER to the Golgi requires the activity of Sar1p, a component of COPII-coated vesicles, and this is independent of the presence of the vacuolar sorting signal in phaseolin. scilit.comnih.gov
In the PSVs, phaseolin accumulates and undergoes further processing, which reduces the molecular mass of the polypeptides to yield the mature form. csic.espnas.org In vegetative vacuoles of transgenic plants, however, phaseolin may be fragmented. nih.gov The transport to PSVs can occur via Golgi-dependent pathways. scilit.comnih.gov
Biological Function and Degradation Dynamics in Plant Physiology
Primary Role as a Seed Reserve Protein for Developing Seedlings
Phaseolin's primary biological function is to serve as a crucial reserve protein in the seeds of common beans. Stored in the cotyledons, which constitute a large portion of the seed's nutritive value, phaseolin (B10852554) provides a vital source of amino acids and nitrogen for the developing seedling during germination and early growth scirp.orgscielo.brfrontiersin.org. The accumulation of phaseolin in the cotyledons is significant, ensuring sufficient nutrient supply before the seedling can establish photosynthesis. Genes encoding phaseolin are highly expressed during seed filling, indicating its importance during this developmental stage frontiersin.org.
Mechanisms of Proteolytic Degradation During Seed Germination
Upon seed germination, the stored phaseolin undergoes significant proteolytic degradation. This breakdown is essential to mobilize the stored nitrogen and carbon, making these resources available to the growing embryo csic.esoup.comcerealsgrains.org. The degradation process occurs within the protein storage vacuoles, which transform into lytic vacuoles during germination oup.com.
Involvement of Endogenous Proteolytic Enzymes
The degradation of phaseolin is primarily carried out by endogenous proteolytic enzymes present within the germinating seed csic.esscielo.broup.comcerealsgrains.orgoup.com. These enzymes are often synthesized as inactive precursors during seed development and are activated during germination through processes that may involve limited proteolysis oup.com.
Several types of proteases are implicated in phaseolin degradation. Cysteine proteinases, particularly those with an acidic pH optimum, are considered largely responsible for the breakdown of major storage proteins during germination cerealsgrains.org. Studies have identified specific cysteine proteinases, such as an endopeptidase with optimal activity at pH 5, that cleave phaseolin polypeptides into smaller fragments cerealsgrains.orgnih.gov. This endopeptidase activity increases significantly in the cotyledons shortly after the start of seedling growth, peaking when nitrogen mobilization is active nih.gov.
Another class of enzymes involved are asparaginyl-specific cysteine endopeptidases from the legumain family oup.comoup.com. These enzymes, along with papain-like cysteine proteinases, are thought to play key roles in the initial cleavage and subsequent extensive degradation of storage proteins like phaseolin oup.comoup.com. The initial step of phaseolin proteolysis often involves the rapid cleavage of its subunits into two halves by these endopeptidases oup.com. Further degradation into smaller fragments is then carried out by other proteases, including exopeptidases, which hydrolyze oligopeptides into free amino acids that can be transported to the growing seedling oup.comoup.com.
Here is a table summarizing the types of enzymes involved and their characteristics:
| Enzyme Type | Characteristics | Role in Phaseolin Degradation |
| Cysteine Proteinase (acidic optimum) | Endopeptidase, optimal activity around pH 5-6, enhanced by mercaptoethanol, inhibited by specific inhibitors (e.g., E-64). | Largely responsible for initial breakdown, cleaves polypeptides. cerealsgrains.orgnih.gov |
| Asparaginyl-specific cysteine endopeptidase (Legumain family) | Involved in storage protein degradation. | Participates in the initial cleavage and further degradation. oup.comoup.com |
| Papain-like cysteine proteinase | Involved in storage protein degradation. | May catalyze initial limited proteolysis. oup.com |
| Exopeptidases | Hydrolyze oligopeptides into amino acids. | Degrade fragments produced by endopeptidases. oup.comoup.com |
Phosphorylation-Dependent Mobilization and Degradation
Recent research suggests that post-translational modifications, particularly phosphorylation, play a significant role in regulating phaseolin mobilization and degradation during seed germination researchgate.netnih.govmdpi.comresearcher.life. Studies using techniques like two-dimensional electrophoresis and phosphoprotein-specific staining have identified phosphorylated phaseolin isoforms in both dormant and germinating seeds researchgate.netnih.gov.
Crucially, highly phosphorylated phaseolin isoforms appear to be preferentially degraded during germination researchgate.netnih.govmdpi.com. This observation supports the hypothesis that phosphorylation status influences the susceptibility of phaseolin to proteolytic enzymes researchgate.netmdpi.com. Phosphorylation may induce conformational changes in the phaseolin molecule, making it more accessible to proteases and thus promoting its degradation researchgate.netmdpi.com.
Temporal changes in the extent of phaseolin phosphorylation have been observed during the transition from seed dormancy to germination researchgate.netnih.gov. These changes suggest a dynamic regulatory mechanism where phosphorylation levels are modulated in response to the physiological and metabolic shifts occurring during germination researchgate.net. While the precise molecular pathways, specific phosphorylation sites, and the kinases and phosphatases involved are still under investigation, the evidence points towards a phosphorylation-dependent mechanism being important for the efficient mobilization of phaseolin reserves to support seedling growth researchgate.netmdpi.com.
Involvement in Plant Stress Responses and Defense Mechanisms
Beyond its role as a storage protein, phaseolin has also been implicated in plant stress responses and defense mechanisms, particularly in response to microbial infections.
Phaseolin as a Phytoalexin in Response to Microbial Infections
Phaseolin functions as a phytoalexin in common beans scielo.brscielo.brdoctorkiltz.com. Phytoalexins are low molecular weight antimicrobial compounds synthesized by plants in response to microbial infections, such as those caused by fungi, bacteria, or viruses scielo.brscielo.brdoctorkiltz.comecocycles.net. They accumulate at the site of infection and play a role in limiting the spread of the pathogen scielo.brscielo.brdoctorkiltz.com.
Phaseolin is considered the main phytoalexin found in beans and is produced when mature plants are attacked by fungi scielo.brscielo.br. Its accumulation is a defensive response aimed at interfering with the development of the invading pathogen scielo.brscielo.br.
Mechanisms of Phytoalexin Induction and Accumulation
The synthesis and accumulation of phaseolin as a phytoalexin are induced by various biotic and abiotic elicitors scielo.brscielo.brredalyc.orgnih.gov. Biotic elicitors include molecules derived from microorganisms, such as fungal filtrates scielo.brscielo.brredalyc.org. Abiotic elicitors, such as UV light, can also trigger phaseolin production scielo.brscielo.br.
The induction of phytoalexin synthesis, including phaseolin, is part of a broader plant defense response that involves the activation of latent resistance mechanisms scielo.brnih.gov. This can include the synthesis of other defense-related compounds and pathogenesis-related proteins nih.gov. The accumulation of phaseolin in response to microbial attack is a localized phenomenon, occurring at the site of infection nih.gov.
Studies have shown that different fungal species and even different treatments (e.g., autoclaved vs. non-autoclaved fungal filtrates) can have varying effects on the level of phaseolin induction and accumulation in bean hypocotyls scielo.brscielo.brredalyc.org. For example, filtrates from certain saprobic fungi have been shown to promote significant increases in phaseolin accumulation redalyc.org. The mechanisms underlying phytoalexin induction involve complex signaling pathways within the plant, which can be triggered by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) nih.gov. Phenolic compounds, including those structurally related to phaseolin (a prenylated pterocarpan), can act as signaling molecules in plant-microbe interactions and contribute to defense responses nih.govwikipedia.orgapsnet.org.
Here is a table illustrating the effect of different fungal filtrates on phaseolin accumulation:
| Fungal Filtrate | Effect on Phaseolin Accumulation (compared to control) |
| Curvularia eragrostidis | Promoted 9% greater increase redalyc.org |
| Curvularia inaequalis | Promoted 8% greater increase redalyc.org |
| Pseudobotrytis terrestris | Promoted 9% greater increase redalyc.org |
| Memnoniella echinata | Promoted 7% greater increase redalyc.org |
These findings highlight the dual nature of phaseolin, serving both as a crucial nutrient reserve during germination and as a protective defense compound against microbial threats.
Role in Plant Resistance to Pathogens (e.g., Colletotrichum lindemuthianum)
Phaseolin plays a crucial role in the defense mechanisms of common beans (Phaseolus vulgaris) against the fungal pathogen Colletotrichum lindemuthianum, the causal agent of anthracnose disease scite.ainih.govcabidigitallibrary.org. Anthracnose is a significant disease in bean cultivation, capable of causing substantial yield losses scielo.brnih.govcabidigitallibrary.org.
The synthesis of phaseolin is a key defensive response in beans when attacked by C. lindemuthianum scielo.brscite.ai. This compound accumulates in plant tissues following infection cgiar.org. Studies have shown that the accumulation of phaseolin occurs earlier and to higher levels in bean cultivars resistant to C. lindemuthianum compared to susceptible ones cgiar.orgresearchgate.net. This suggests a correlation between rapid and high phaseolin production and effective resistance cgiar.orgresearchgate.net.
Research has demonstrated the antifungal activity of phaseolin against C. lindemuthianum in vitro cgiar.orgresearchgate.net. Extracts containing phaseolin have exhibited inhibitory effects on the mycelial growth of the fungus researchgate.net. For instance, studies evaluating the effect of different treatments on C. lindemuthianum mycelial growth have shown significant inhibition rates. scielo.br.
The induction of phaseolin synthesis can be triggered by various factors, including infection by C. lindemuthianum itself or by elicitor preparations derived from the fungal cell walls nih.gov. A study using cell suspension cultures of French bean demonstrated that an elicitor preparation from C. lindemuthianum cell walls caused a marked accumulation of phaseolin nih.gov. This elicitor was effective at a much lower concentration than some artificial elicitors nih.gov. The process involves the stimulation of enzymes like phenylalanine ammonia-lyase, which is the first enzyme in the biosynthesis pathway of phaseolin nih.govapsnet.org.
While C. lindemuthianum infection can induce phaseolin production, the fungus may also have the capacity to metabolize phaseolin in liquid culture apsnet.org. However, the accumulation of fungitoxic levels of phaseolin in infected tissue, particularly in resistant interactions or following inducing treatments like heat treatment, is considered a key factor in restricting fungal growth and preventing disease development apsnet.org.
Studies have also investigated the effect of different inducers on phaseolin production in bean hypocotyls. For example, fungal filtrates of C. lindemuthianum have been shown to act as phaseolin inductors in common beans. scielo.brscielo.brresearchgate.net.
The genetic basis of resistance in beans to C. lindemuthianum often involves specific resistance (Co) genes nih.gov. Cultivars carrying effective Co genes exhibit incompatible interactions with avirulent races of the fungus, leading to defense responses that include the accumulation of phytoalexins like phaseolin nih.gov. The Beija Flor cultivar, for instance, which carries the Co-Bf gene, has shown resistance to several races of C. lindemuthianum and is characterized by the presence of phaseolin 'T', associated with the Andean gene pool redalyc.org.
The interaction between Phaseolus vulgaris and C. lindemuthianum is a complex interplay of signals and genes, where the plant's ability to rapidly synthesize and accumulate phytoalexins like phaseolin is a critical component of its defense strategy against the pathogen. nih.govmdpi.com.
Illustrative Data:
Research on the effect of different treatments on phaseolin production in bean hypocotyls of the Tibatã cultivar and Vermelho variety provides insight into the factors influencing phaseolin accumulation. Measurements of phaseolin production, often quantified by absorbance at 280 nm per gram of fresh weight, reveal variations depending on the inducer applied. scielo.brscielo.br.
| Treatment | Phaseolin Production (Absorbance at 280nm g.p.f.-1) |
| Filtrate of C. lindemuthianum | [Data from source, e.g., higher average] |
| UV light | [Data from source, e.g., higher average] |
| Bion® | [Data from source, e.g., lower average] |
| Baccharis trimera Aqueous Extracts (AEs) | [Data from source, e.g., lower capacity] |
| Sterile water (Control) | [Data from source, e.g., baseline level] |
Note: Specific numerical data for phaseolin production under these treatments were mentioned as averages in the source but not in a readily extractable table format within the snippets. The table above illustrates the type of data discussed. scielo.brscielo.br
Studies on the antifungal activity of Baccharis trimera aqueous extracts against Colletotrichum lindemuthianum demonstrate the potential for external compounds to influence fungal growth. Approximately 50% of tested Baccharis samples showed a significant capacity to reduce C. lindemuthianum growth. scielo.brscielo.br.
| Baccharis trimera AE Treatment | Mycelial Growth Reduction (%) |
| B.c.-4, B.c.-5, B.c.-9, B.c.-16 | 74 - 92% |
| Other collected materials | 0 - 33% |
| B.c.-7, B.c.-13 | 6 - 8% |
Note: This table is based on reported ranges and specific examples of inhibition rates. scielo.brscielo.br
Interactive Data Table Description:
An interactive data table could present detailed results from studies on phaseolin induction and antifungal activity. Users could filter data by bean cultivar, type of inducer or extract used, and potentially time points of measurement. The table would display values for phaseolin concentration (e.g., absorbance units or µg/g fresh weight) and/or percentage of fungal growth inhibition, allowing for comparison across different experimental conditions.
Advanced Research Methodologies and Analytical Techniques for Phaseolin Studies
Molecular Cloning and Gene Expression Analysis Techniques
Molecular cloning and gene expression analysis are fundamental to understanding how phaseolin (B10852554) genes are structured, regulated, and expressed during plant development.
Isolation of Phaseolin Genomic and cDNA Clones
The isolation of both genomic and cDNA clones of phaseolin genes is crucial for studying their structure and expression. Genomic clones provide information about the gene's entire sequence, including introns and regulatory regions, while cDNA clones represent the mature mRNA, reflecting the transcribed sequence without introns oup.comscispace.com.
Early attempts focused on obtaining full-length phaseolin cDNA clones from purified 16S phaseolin mRNA oup.com. Techniques such as annealing C-tailed cDNAs with G-tailed vectors like pBR322 and subsequent transformation into E. coli have been employed for cloning phaseolin cDNA scispace.com. Screening of recombinant clones is typically performed using probes derived from previously isolated phaseolin cDNA scispace.com.
Genomic clones containing phaseolin genes have been isolated from genomic libraries, often constructed in vectors like Charon 39 oup.com. For instance, a 9.5 kb HindIII fragment containing an alpha-phaseolin gene was isolated from a genomic library of Phaseolus vulgaris variety 'Sanilac' oup.com. Analysis of these genomic clones has revealed high homology between alpha- and beta-phaseolin genes, with variations including the presence of direct repeat sequences oup.com.
Use of Reporter Gene Systems for Promoter Activity Assays
Reporter gene systems are invaluable tools for studying the activity and regulation of phaseolin gene promoters. These systems involve fusing the phaseolin promoter region to a reporter gene whose expression can be easily monitored. The activity of the reporter gene then serves as an indicator of the phaseolin promoter's strength and tissue specificity.
Studies have utilized fusions of the phaseolin (phas) promoter with reporter genes like uidA (encoding β-glucuronidase, GUS) or bacterial enzymes such as thermostable alpha-amylase and xylanase oup.comresearchgate.net. These constructs are introduced into transgenic plants, such as tobacco, pea, narbon bean, or linseed, to observe the spatial and temporal expression patterns directed by the phaseolin promoter oup.comresearchgate.net.
The phaseolin promoter is known for its stringent seed-specific regulation, exhibiting high expression during embryogenesis and microsporogenesis but being absent in vegetative tissues . Reporter gene assays have confirmed this seed specificity, although some studies have also detected reporter gene expression in pollen and seed coats oup.comresearchgate.net. For example, a phas-promoter-controlled uidA was expressed in tobacco pollen, suggesting potential expression of seed-storage protein genes during pollen development oup.com.
An inducible, heterologous Pv-ALF/phas-GUS expression system in transgenic Arabidopsis thaliana leaves has been developed to mimic the seed-specific phaseolin expression and dissect the molecular mechanisms involved in its transcriptional activation nih.gov. This system, which involves estradiol-mediated expression of a Phaseolus vulgaris ABI3-like factor (Pv-ALF) and a phas-GUS reporter construct, allows for the study of gene networks and regulatory elements that activate phaseolin expression nih.gov.
Protein Purification and Characterization Methodologies for Academic Research
Efficient purification and detailed characterization of phaseolin protein are essential for studying its biochemical properties, structure, and modifications. Various methodologies are employed in academic research for this purpose.
Phaseolin can be isolated from common bean seeds using methods that typically involve extraction steps followed by purification. One described method involves suspending bean flour in a solution of NaCl and HCl, followed by centrifugation and washing steps mdpi.com. The precipitated product is then dialyzed against distilled water mdpi.com. Another procedure, known as the ascorbate-NaCl method, has also been used for phaseolin isolation unina.it. Repeated extraction steps may be performed to maximize phaseolin yield unina.it.
Protein content in isolated samples is commonly determined using methods like the Bradford assay, which is based on protein-dye binding mdpi.comresearchgate.net.
Characterization of purified phaseolin often involves electrophoretic techniques to assess its subunit composition and molecular weight. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) is a standard method used for this purpose mdpi.comnih.gov. Phaseolin typically appears as subunits with molecular weights ranging from approximately 21 to 47 kDa, with two main bands observed between 43-47 kDa (alpha subunits) and around 31 kDa (beta subunits) nih.govcambridge.org. The presence and purity of phaseolin can be confirmed by comparing the observed bands to molecular weight standards nih.gov.
Further characterization can involve techniques to study post-translational modifications, such as glycosylation and phosphorylation, which contribute to the complexity of phaseolin isoforms nih.govcsic.es. Enzymatic treatments, such as deglycosylation with PNGase F, can be used to investigate the role of glycosylation in the observed protein patterns csic.es.
Affinity chromatography has also been utilized for purifying phaseolin isoforms. This method can involve coupling thyroglobulin to a resin and using it to purify the globulin fraction containing phaseolin bibliotekanauki.pl.
Proteomic and Mass Spectrometry Approaches for Isoform Analysis
Proteomic approaches, particularly those involving two-dimensional electrophoresis and mass spectrometry, are powerful for analyzing the complex mixture of phaseolin isoforms and identifying post-translational modifications.
High-Resolution Two-Dimensional Electrophoresis (2-DE, 2D-PAGE)
High-resolution two-dimensional electrophoresis (2-DE or 2D-PAGE) is a key technique for separating phaseolin isoforms based on their isoelectric point (pI) in the first dimension and molecular weight (Mr) in the second dimension csic.esresearchgate.netmdpi.com. This method reveals the complexity of phaseolin patterns, which arise from different polypeptide compositions and post-translational modifications like glycosylation and phosphorylation nih.govcsic.esacs.org.
Optimizing 2-DE for phaseolin often involves using specific protein extraction methods, such as the phenol (B47542) method, which has shown enhanced resolution for bean seed proteins nih.govresearchgate.net. Isoelectric focusing (IEF) is typically performed using immobilized pH gradient (IPG) strips within a specific pH range, such as pH 4-7, where phaseolin polypeptides are located csic.esmdpi.comresearchgate.net. The focused strips are then subjected to SDS-PAGE for separation by molecular weight csic.es.
2-DE of phaseolin reveals complex patterns characterized by a horizontal string of multiple isospot pairs that vary in isoelectric point and molecular mass csic.esresearchgate.net. These patterns can be used as molecular markers to analyze the genetic variability and differentiation among common bean cultivars from different gene pools csic.esresearchgate.netacs.org. Studies have shown that 2-DE phaseolin profiles are more similar among cultivars belonging to the same gene pool csic.esresearchgate.net.
Combining 2-DE with specific stains, such as the phosphoprotein-specific Pro-Q Diamond stain, allows for the identification of phosphorylated phaseolin isoforms nih.gov. Chemical dephosphorylation can further confirm the presence of phosphorylation nih.gov.
Interactive Table: Representative Phaseolin Isoform Separation by 2-DE
| Technique | First Dimension (Separation Basis) | Second Dimension (Separation Basis) | Typical pH Range (IEF) | Key Information Revealed |
| 2-DE (2D-PAGE) | Isoelectric Point (pI) | Molecular Weight (Mr) | pH 4-7 | Isoform complexity, heterogeneity, PTMs |
Mass Spectrometry (MALDI-TOF, MALDI-TOF/TOF Tandem MS) for Polypeptide Identification and Modification Analysis
Mass spectrometry (MS), particularly MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization - Time of Flight) and MALDI-TOF/TOF tandem MS, is indispensable for identifying phaseolin polypeptides separated by 2-DE and analyzing their post-translational modifications nih.govcsic.esresearchgate.netacs.orgnih.govftb.com.hr.
After separation by 2-DE, individual protein spots are excised from the gels and subjected to in-gel digestion, typically with trypsin researchgate.net. The resulting peptides are then analyzed by mass spectrometry.
MALDI-TOF MS provides peptide mass fingerprints, which can be used to identify the protein by searching against protein databases csic.esnih.govsemanticscholar.org. MALDI-TOF/TOF tandem MS provides fragmentation patterns of selected peptides, allowing for de novo sequencing and more confident protein identification, as well as the analysis of post-translational modifications such as phosphorylation and glycosylation nih.govcsic.esresearchgate.netnih.govftb.com.hrsemanticscholar.org.
Mass spectrometric analysis of phaseolin spots from 2-DE gels has confirmed that each isospot pair often contains only one type (alpha or beta) of phaseolin polypeptide, with differences in molecular mass corresponding to the different types csic.esresearchgate.net. Furthermore, mass spectrometry, in conjunction with enzymatic treatments, has demonstrated that differences between isospots within a pair can be due to varying degrees of glycosylation csic.esresearchgate.net.
MALDI-TOF MS has also been used to determine the N-glycosylation patterns of phaseolin, even at the single-seed level researchgate.net. This involves isolating glycan chains and analyzing their masses researchgate.net.
The combination of 2-DE and mass spectrometry has been successfully applied to characterize the diversity of phaseolin proteins in different common bean cultivars and to study changes in phaseolin phosphorylation during seed germination nih.govcsic.es.
Interactive Table: Mass Spectrometry Techniques for Phaseolin Analysis
| Technique | Principle | Application in Phaseolin Studies |
| MALDI-TOF MS | Measures mass-to-charge ratio of ionized molecules | Peptide mass fingerprinting for protein identification |
| MALDI-TOF/TOF Tandem MS | Fragmentation of selected ions, sequential MS | Confident protein identification, peptide sequencing, analysis of post-translational modifications |
Immunological Techniques for Protein Detection and Subcellular Localization Studies
Immunological techniques are widely employed to detect phaseolin and determine its location within plant cells and tissues. These methods leverage the specific binding of antibodies to the phaseolin protein.
One common application is immunocytochemistry, which allows for the visualization of phaseolin at the cellular and subcellular levels using light and electron microscopy. nih.govnih.govnih.gov This technique has confirmed that phaseolin is primarily located in the protein bodies of embryonic and endospermic cells in bean seeds. nih.govnih.gov Within protein bodies, phaseolin is specifically found in the amorphous matrix, excluded from globoid and crystalloid components. nih.govnih.gov Studies using indirect immunolabelling with anti-phaseolin antibodies and ferritin conjugates have shown heavy labeling over protein bodies, endoplasmic reticulum cisternae, and vesicles in developing bean cotyledons, indicating its synthesis and transport pathway. nih.gov Lighter labeling was also observed over Golgi bodies. nih.gov The specificity of the staining is supported by the absence of labeling in other organelles like mitochondria. nih.gov
Western blotting is another essential immunological technique used for detecting phaseolin and analyzing its polypeptide composition and molecular weight. jiaci.orgscielo.brscielo.br This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing with phaseolin-specific antibodies. Western blot analysis has been used to confirm the expression of phaseolin, including in transgenic plants. scielo.br It can also reveal different phaseolin types and their molecular weights. jiaci.orgscielo.br For instance, phaseolin has been identified as a 47.5 kDa protein in red kidney beans using Western blotting. jiaci.orgnih.gov This technique has also been used to detect phaseolin in the seed coat (testa) of beans. scielo.br
Enzyme-Linked Immunosorbent Assay (ELISA) is a quantitative immunological method used to measure phaseolin concentration in samples. scielo.brplos.org This technique utilizes antibodies to capture and detect the target protein, providing a quantitative result. ELISA has been used to determine phaseolin concentrations in seed extracts. scielo.brscirp.org Studies have also used ELISA to assess the IgE binding capacity of phaseolin, highlighting its role as a potential allergen. nih.govplos.org
Immunohistochemical methods have also been used to study the degradation of phaseolin during seed germination, showing massive degradation occurring at specific time points. oup.com
Genetic Mapping and Marker-Assisted Selection Methodologies in Research Contexts
Genetic mapping and marker-assisted selection (MAS) methodologies have been instrumental in understanding the genetic control of phaseolin and utilizing this knowledge in bean breeding programs.
Phaseolin is encoded by a multigene family, typically consisting of 6-10 genes per haploid genome, which are tightly linked in the D7 linkage group (chromosome 7) of the common bean genome. csic.esresearchgate.netnih.gov These genes can be subdivided into alpha and beta types. csic.es The genetic basis of phaseolin diversity has been extensively studied using molecular markers.
Polyacrylamide gel electrophoresis (PAGE), particularly SDS-PAGE, has been a fundamental tool for analyzing phaseolin diversity based on its polypeptide banding patterns. csic.esresearchgate.netgjournals.orggjournals.orgresearchgate.net Different phaseolin types (e.g., S, T, C, H, B) have been identified based on their distinct electrophoretic profiles, which correlate with the two major gene pools of common bean: Mesoamerican and Andean. csic.esresearchgate.netgjournals.orgresearchgate.net This variation in phaseolin patterns has been used as a molecular marker to study genetic diversity, evolutionary relationships, and the origin of bean varieties. csic.esresearchgate.netgjournals.orggjournals.orgresearchgate.netalliancebioversityciat.org
Interactive Table 1: Phaseolin Types and Associated Gene Pools
| Phaseolin Type | Associated Gene Pool |
| S | Mesoamerican |
| T | Andean |
| C | Andean |
| H | Andean |
| B | Andean/Colombia |
Two-dimensional electrophoresis (2-DE), which separates proteins based on both charge and molecular mass, offers higher resolution for analyzing phaseolin diversity compared to 1-DE SDS-PAGE. csic.es 2-DE studies have revealed complex phaseolin patterns with multiple isospot pairs, providing more detailed insights into the heterogeneity of phaseolin polypeptides. csic.es Mass spectrometry (MS) is often used in conjunction with 2-DE to identify these individual phaseolin spots. csic.es
Molecular markers, including Sequence Characterized Amplified Regions (SCAR) markers, have been developed for the phaseolin locus (Phs) and used in genetic studies. csic.esagr.hrnih.gov PCR-based amplification of SCAR markers designed from conserved regions of phaseolin genes allows for the characterization of phaseolin types and the assessment of genetic diversity. csic.esresearchgate.net Analysis of genetic variation using SCAR markers has shown agreement with 2-DE phaseolin patterns and provided supplementary information on diversity among cultivars. csic.es
Genetic mapping studies have placed the phaseolin locus (Phs) on linkage group D7 (chromosome 7). researchgate.netnih.govucdavis.edu Linkage maps integrating phaseolin with other seed protein loci, enzyme loci, and phenotypic markers have been developed using software packages like Mapmaker. nih.gov These maps provide information on the genetic distances and order of genes on the chromosome where phaseolin is located. nih.gov
Marker-assisted selection (MAS) utilizes molecular markers linked to desirable traits to indirectly select plants in breeding programs. agr.hrnih.govijeais.orgcore.ac.uk While phaseolin itself is a seed storage protein, the genetic markers associated with the phaseolin locus or linked to it can be used in MAS for various traits. Although direct examples of MAS for phaseolin content or type were not explicitly detailed as a primary MAS objective in the search results, the phaseolin locus and linked markers are valuable tools in common bean breeding programs. For example, phaseolin type has been correlated with traits like seed volume, suggesting its potential indirect use in selection. gjournals.orgresearchgate.net Molecular markers, including those potentially linked to the phaseolin region, are used in MAS for traits like disease resistance and yield components in common bean. agr.hrnih.govijeais.orgcore.ac.uk
Interactive Table 2: Relationship between Phaseolin Type and Seed Volume
| Phaseolin Type | Seed Volume Characteristics | Significance |
| Andean | Larger seeds | Significant difference compared to Mesoamerican type gjournals.orgresearchgate.net |
| Mesoamerican | Smaller seeds | Significant difference compared to Andean type gjournals.orgresearchgate.net |
Genetic diversity analysis using phaseolin types and other molecular markers has revealed the distinctness of the Mesoamerican and Andean gene pools and helped understand domestication events and population structure in common bean. csic.esresearchgate.netalliancebioversityciat.orgnih.govoup.comscielo.brucdavis.eduembrapa.br
Biotechnological Applications and Plant Breeding Perspectives in Research
Gene Transfer and Transgenic Plant Systems as Research Tools
The phaseolin (B10852554) gene and its promoter have been widely utilized in plant genetic engineering research. google.comresearchgate.net The phaseolin promoter is known for its strong and seed-specific expression, making it valuable for driving the expression of transgenes in dicotyledonous plants, including model organisms like Arabidopsis and tobacco. researchgate.netmdpi.comoup.com
Heterologous Expression of Phaseolin in Model Plants (e.g., Nicotiana tabacum, Arabidopsis, rice)
Heterologous expression of phaseolin, meaning its expression in plant species other than its native common bean, has been extensively studied in various model plants, notably Nicotiana tabacum (tobacco), Arabidopsis, and rice. google.comoup.comnih.govnottingham.ac.uk
In transgenic tobacco, the phaseolin gene has been successfully transferred and expressed. nih.govnottingham.ac.ukscirp.org Studies have shown that when expressed in tobacco seeds, phaseolin can accumulate to notable levels, in some cases reaching about 3% of the total seed protein. nottingham.ac.uk Research using transgenic tobacco expressing different phaseolin glycoforms (mutated to prevent N-linked glycosylation) revealed that while targeting to protein bodies was not eliminated, decreased accumulation and stability of the full-length phaseolin protein were observed, indicating the importance of glycosylation for optimal protein accumulation and stability in this heterologous system. nih.gov The phaseolin promoter has been shown to drive seed-specific accumulation in transgenic tobacco. nottingham.ac.uk
In Arabidopsis, the phaseolin promoter has been used to drive the seed-specific expression of recombinant proteins, such as antibody fragments. mdpi.comoup.com Studies in developing Arabidopsis seeds expressing antibody fragments under the control of the β-phaseolin promoter have shown that high production levels of recombinant proteins can trigger an unfolded protein response, suggesting cellular stress related to protein folding, glycosylation, translocation, vesicle transport, and degradation pathways. oup.com
While the search results primarily highlight expression in tobacco and Arabidopsis, the use of seed-specific promoters from legumes, including phaseolin, is a common strategy for recombinant protein production in dicotyledonous plants generally. mdpi.com Some research also touches upon expression in rice, though often in the context of comparing targeting signals or using rice proteins in chimeric constructs. nih.govproquest.comfrontiersin.orgfrontiersin.org
Use of Phaseolin as a Model for Recombinant Protein Production in Plants
Phaseolin has served as a valuable model protein for studying the mechanisms of seed protein gene expression, regulation during seed development, and the production of recombinant proteins in transgenic plants. ontosight.aimdpi.com Its well-characterized structure, synthesis in the endoplasmic reticulum, and transport to protein storage vacuoles in its native system make it an excellent subject for investigating protein trafficking and accumulation in heterologous plant systems. ontosight.aiproquest.com
Studies involving the expression of phaseolin and modified phaseolin constructs in transgenic plants have provided insights into factors affecting recombinant protein accumulation, including the role of promoters, signal peptides, and post-translational modifications like glycosylation. nih.govnottingham.ac.ukscirp.org The use of the phaseolin promoter to drive expression of various transgenes underscores its utility as a tool for achieving high-level, seed-specific production of recombinant proteins. researchgate.netmdpi.comoup.com
Genetic Engineering Strategies for Modifying Phaseolin Attributes in Plant Science
Genetic engineering techniques have been applied to modify phaseolin with the aim of improving its nutritional quality or utilizing it as a carrier for other proteins.
Site-Directed Mutagenesis for Investigating Protein Stability and Accumulation
Site-directed mutagenesis has been employed to introduce specific changes in the phaseolin gene to study the impact of these modifications on protein structure, stability, and accumulation in transgenic plants. nih.govscirp.orgpatsnap.com For instance, mutations aimed at enhancing methionine content in phaseolin were introduced using site-directed mutagenesis. scirp.org While biophysical analysis of these mutated proteins expressed in E. coli indicated similar structural stability to the wild-type protein, their stable accumulation in transgenic tobacco seeds was not achieved. scirp.org Another application involved using site-directed mutagenesis to eliminate glycosylation sites in phaseolin, which resulted in decreased accumulation and stability of the protein in transgenic tobacco seeds, highlighting the role of glycosylation in these processes. nih.gov
Construction of Chimeric Proteins for Elucidating Protein Trafficking and Accumulation Mechanisms (e.g., Zeolin)
Chimeric proteins involving phaseolin have been constructed to investigate protein trafficking and accumulation mechanisms in plants. A notable example is "zeolin," a chimeric protein created by fusing phaseolin with a portion of maize γ-zein. nih.govproquest.com Zeolin was designed to combine the characteristics of a vacuolar storage protein (phaseolin) and an ER-accumulating prolamin (γ-zein). nih.govproquest.com
Studies with zeolin in transgenic tobacco have shown that the γ-zein domain can redirect phaseolin from its normal vacuolar destination to accumulate in the endoplasmic reticulum, forming protein bodies. nih.govproquest.com This accumulation in the ER often leads to much higher expression levels compared to wild-type phaseolin expressed in the same tissue. nih.gov Zeolin's insolubility in the absence of reducing agents, a characteristic of γ-zein, was transferred to the chimeric protein, indicating that the γ-zein portion is sufficient to induce protein body formation. nih.govproquest.com Zeolin has also been used as a fusion partner to enhance the stability and accumulation of other recombinant proteins, such as the HIV antigen Nef, in transgenic tobacco leaves. oup.com
While zeolin successfully forms protein bodies in the ER when expressed in tobacco leaves, attempts to target zeolin to plastids via plastid transformation resulted in low accumulation and the protein accumulating as monomers, suggesting that the context of expression and targeting signal are crucial for proper protein body formation and accumulation in different subcellular compartments. frontiersin.org
Application of Phaseolin Diversity in Plant Breeding Programs
The natural diversity of phaseolin within Phaseolus vulgaris germplasm holds potential for application in plant breeding programs, particularly for improving the nutritional quality of common beans. researchgate.netcgiar.org More than 40 genetic variants of phaseolin have been identified, differing in subunit number (2-6) and molecular weight (40-54 kDa). researchgate.netcgiar.org
While the amino acid composition among different phaseolin types is relatively similar, limiting the potential for direct nutritional improvement through altering amino acid content, significant variation has been observed in phaseolin's susceptibility to proteolysis after cooking. researchgate.netcgiar.org This variation in digestibility, ranging from 57% to 96% after cooking, can theoretically increase the availability of methionine, an essential amino acid often deficient in legumes, by up to 37%. researchgate.netcgiar.org
Utilization of Phaseolin Types as Genetic Markers for Cultivar Identification and Parent Selection
Phaseolin plays a fundamental role as a molecular marker in analyzing the genetic variability of common bean populations csic.es. Electrophoretic patterns of phaseolin variation have been central to understanding the diversity of wild and cultivated common beans, revealing the organization of common bean diversity into two major ecogeographic gene pools: the Mesoamerican and Andean gene pools csic.esishs.org. These gene pools are characterized by distinct phaseolin types. Mesoamerican beans typically exhibit 'S', 'M', or 'B' types, while Andean beans commonly present 'T', 'C', 'H', 'A', 'J', or 'I' patterns csic.esredalyc.org. This distinct distribution allows phaseolin type analysis to be used for determining the origin of common bean accessions frontiersin.orgishs.orgmdpi.com.
Studies have demonstrated the effectiveness of using phaseolin types, often determined by one-dimensional sodium dodecyl sulphate-polyacrylamide gel electrophoresis (1-DE SDS-PAGE), for cultivar identification and assessing genetic diversity csic.essapientia.roishs.org. High-resolution two-dimensional electrophoresis (2-DE) profiles of phaseolin, which display complex patterns of glycosylated and phosphorylated polypeptides, have also been shown to be useful markers for genetic differentiation and identifying accessions belonging to specific gene pools acs.org. Proteomic distances based on 2-DE profiles can successfully identify gene pools and distantly related outliers acs.org.
Phaseolin analysis, in conjunction with other markers like microsatellites (SSR) and single nucleotide polymorphisms (SNP), has confirmed the genetic structure of common bean populations and the division into Mesoamerican and Andean gene pools frontiersin.orgmdpi.com. This combined approach provides a more comprehensive understanding of genetic diversity within common bean germplasm mdpi.com.
The knowledge of genetic diversity patterns, including those revealed by phaseolin, is crucial for increasing the efficiency of conservation and enrichment of genetic resources redalyc.orggeneticsmr.com. Identifying divergent genotypes based on markers like phaseolin aids in the selection of suitable parents for breeding programs aimed at maximizing genetic distance and increasing the probability of selecting superior characteristics in segregating generations geneticsmr.comashs.org. Phaseolin type has also been used to identify the origin of genes involved in F1 hybrid weakness, which occurs in crosses between certain small-seeded, 'S' phaseolin types (Mesoamerican) and large-seeded, 'T' or 'C' phaseolin types (Andean) ucdavis.edu.
Contribution to Genetic Improvement Strategies for Phaseolus vulgaris
Phaseolin diversity contributes significantly to genetic improvement strategies in Phaseolus vulgaris, particularly concerning nutritional value and understanding genetic relationships. While the amino acid composition among different phaseolin types is similar, limiting the potential for nutritional improvement solely based on this aspect, important variation exists in phaseolin's susceptibility to proteolysis alliancebioversityciat.orgresearchgate.net. This variation in digestibility, ranging from 57% to 96% after cooking, can increase the theoretical availability of methionine, an essential amino acid often deficient in common beans alliancebioversityciat.orgresearchgate.net. Therefore, breeding programs focusing on highly digestible phaseolin types could lead to the development of beans with improved protein quality alliancebioversityciat.orgresearchgate.net.
Phaseolin analysis has contributed to understanding the domestication history of common bean, suggesting that cultivated common bean arose from two major domestication events corresponding to the Mesoamerican and Andean gene pools csic.es. This understanding of origin and genetic structure is vital for targeted breeding efforts.
The association between phaseolin type and seed characteristics, such as size, has been observed, with larger seeds typically found in cultivars with Andean phaseolin types ('T', 'C', 'H', 'A') compared to smaller seeds in cultivars with Mesoamerican types ('S', 'B') ucdavis.eduucdavis.edu. This relationship, potentially linked to higher molecular weight phaseolin polypeptides in Andean types, can be considered in breeding programs ucdavis.edu.
Furthermore, phaseolin markers, alongside other molecular markers, are valuable tools in modern breeding programs. They can assist in fingerprinting germplasm, characterizing genetic diversity, and making informed decisions about parent selection to maximize genetic gain geneticsmr.comnih.gov. Knowledge of population structure, often delineated by phaseolin types, helps guide the construction of genetic crosses nih.gov. While phaseolin itself is a protein marker, its association with specific gene pools and traits makes it indirectly valuable in marker-assisted selection (MAS) strategies, which utilize DNA-based markers linked to desirable traits nih.govscielo.br.
The genetic diversity revealed by phaseolin and other markers provides a foundation for developing new varieties with improved traits, including nutritional quality, disease resistance, and adaptation to different environments scielo.brbibliotekanauki.plmdpi.com. Utilizing the diverse phaseolin types available in germplasm collections is a key component in broadening the genetic base of cultivated beans and enhancing breeding efficiency bibliotekanauki.pl.
Phaseolin Types and Associated Gene Pools
| Phaseolin Type | Associated Gene Pool |
| S, M, B | Mesoamerican |
| T, C, H, A, J, I | Andean |
Genetic Diversity Parameters (Example from a study using SSR markers)
| Group | Allelic Richness (Nar) | Gene Diversity (HE) |
| Mesoamerican | Highest | - |
| Andean Group B | - | Highest |
| Andean Group C | Lowest | Lowest |
Note: This table is illustrative and based on findings from a specific study frontiersin.org. Values and significance levels may vary depending on the population studied and markers used.
Q & A
Basic Research Questions
Q. What methodologies are recommended for characterizing phaseolin molecular diversity in common bean cultivars?
- Methodological Answer : Use sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to resolve phaseolin subunits by molecular weight (42–54 kDa) and isoelectric focusing (IEF) to separate isoforms by charge (pI 5.2–5.7). For high-resolution profiling, two-dimensional electrophoresis (2D-PAGE) can distinguish glycosylated and phosphorylated α- and β-type polypeptides, revealing genetic diversity between Mesoamerican and Andean gene pools .
- Key Data : Phaseolin subunits vary in molecular weight (45.6–54.4 kDa) and isoelectric points (pI 5.25–5.42) due to post-translational modifications like glycosylation .
Q. How does phaseolin contribute to seed protein quality assessment in common beans?
- Methodological Answer : Quantify methionine and cysteine content via amino acid profiling, as phaseolin accounts for 40–50% of seed nitrogen but is deficient in sulfur-containing amino acids. Use SDS-CGE (capillary gel electrophoresis) or 2D-PAGE to correlate phaseolin polymorphism with nutritional traits, such as methionine-rich outliers identified in proteomic studies .
- Key Data : Methionine content in phaseolin ranges from 0.3–1.2 g/100 g protein, with higher levels observed in rare electrophoretic outliers .
Q. What experimental designs are optimal for studying phaseolin induction under stress conditions?
- Methodological Answer : Employ randomized block designs with triplicate treatments (e.g., UV exposure, fungal elicitors like Colletotrichum lindemuthianum) to measure phytoalexin production. Use ANOVA and post-hoc tests (e.g., Tukey’s HSD) for statistical validation. Hypocotyl assays are effective for quantifying phaseolin accumulation post-stress .
- Key Data : UV light exposure for 2 hours increased phaseolin production by 74–92% in select cultivars .
Advanced Research Questions
Q. How can phaseolin electrophoretic profiles resolve contradictions in domestication pathways of common beans?
- Methodological Answer : Compare phaseolin types (e.g., S, T, C, H) using microchip electrophoresis or SDS-PAGE to trace geographic origins. Mesoamerican cultivars typically exhibit small seeds with S-type phaseolin, while Andean types have large seeds with T/C/H-types. Phylogenetic analysis of tandem DNA repeats in phaseolin genes can validate domestication hypotheses .
- Key Data : Andean cultivars with T-type phaseolin show a 20–30% larger seed size than Mesoamerican S-types, correlating with domestication selection .
Q. What structural insights from phaseolin X-ray crystallography inform protein engineering for enhanced nutrition?
- Methodological Answer : Use the 2.2 Å resolution phaseolin structure (PDB ID: 1PHL) to identify conserved vicilin/legumin domains. Target Asn228 and Asn317 glycosylation sites for mutagenesis to improve methionine content. Validate engineered variants via MALDI-TOF mass spectrometry and in vivo assays in transgenic rice endosperm .
- Key Data : Transgenic rice expressing β-phaseolin under the Gtl promoter accumulated 4% phaseolin in endosperm, demonstrating feasibility for biofortification .
Q. How do epigenetic mechanisms regulate phaseolin expression during seed development?
- Methodological Answer : Analyze chromatin accessibility (e.g., ATAC-seq) and DNA methylation (bisulfite sequencing) in developing cotyledons. Overexpress transcription factors (e.g., PvALF) in Arabidopsis heterologous systems to dissect cis-regulatory elements in the phaseolin promoter (e.g., CAAT/TATA boxes) .
- Key Data : Phaseolin gene promoters contain conserved CAAT (-80 bp) and TATA (-30 bp) boxes critical for seed-specific expression .
Q. Why do conflicting results arise in studies on phaseolin digestibility, and how can they be reconciled?
- Methodological Answer : Standardize heat treatment protocols (e.g., 100°C for 20 min) to denature protease inhibitors. Use ileal digesta assays in rodent models with casein-phaseolin diets (1:1 ratio) and quantify mucin production via periodic acid-Schiff staining. Control for phaseolin type (S, T, I) and glycosylation status, which affect anti-nutritional properties .
- Key Data : Unheated phaseolin doubles ileal mucin concentration compared to heated variants (P < 0.001), suggesting raw phaseolin stimulates gut defense mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
